2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both furan and thiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both furan and thiazole rings in its structure imparts unique chemical and biological properties.
Scientific Research Applications
2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Safety and Hazards
The safety information for “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” indicates that it has the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization , which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-furylamine with α-haloketones can yield the desired thiazole derivative, which can then be further functionalized to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitutions can take place on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic acid: Similar structure but lacks the thiazole ring.
Thiazole-4-acetic acid: Contains the thiazole ring but lacks the furan moiety.
Furan-2-carboxylic acid: Another furan derivative with different functional groups.
Uniqueness
2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of both furan and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not found in compounds with only one of these rings.
Properties
IUPAC Name |
2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKWQASCXRSDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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